N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Description

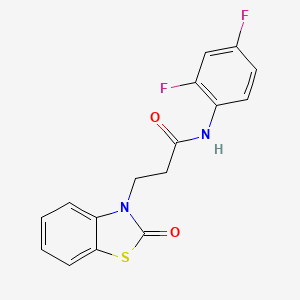

This compound features a 2,3-dihydro-1,3-benzothiazol-2-one (benzothiazolone) core linked via a propanamide chain to a 2,4-difluorophenyl group. The benzothiazolone moiety contributes to hydrogen bonding and π-stacking interactions, while the fluorine atoms on the phenyl ring enhance metabolic stability and lipophilicity.

Properties

Molecular Formula |

C16H12F2N2O2S |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

InChI |

InChI=1S/C16H12F2N2O2S/c17-10-5-6-12(11(18)9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |

InChI Key |

NWDIIYCPXNTIOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

Introduction of the Propanamide Moiety: The propanamide group can be introduced by reacting the benzothiazole derivative with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine or triethylamine.

Substitution with 2,4-difluorophenyl Group: The final step involves the substitution of the benzothiazole derivative with 2,4-difluorophenylamine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole or phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has several scientific research applications, including:

Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs.

Material Science: It may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Features

Table 1: Structural and Physicochemical Comparisons

Key Observations

Core Heterocycle Variations: The benzothiazolone core in the target compound differs from benzoxazolone () and simple benzothiazole (). BT4 () retains a benzothiazole ring but lacks the oxo group, which reduces hydrogen-bonding capacity.

Substituent Effects :

- The 2,4-difluorophenyl group is conserved in the target compound, BT4, and F952-0435. Fluorine atoms improve metabolic stability and electron-withdrawing effects, optimizing receptor interactions .

- BT4’s 3-bromophenyl substitution may increase steric bulk and alter π-π stacking compared to the target compound’s unsubstituted benzothiazolone .

Linker Diversity: The propanamide linker in the target compound contrasts with sulfonamide (), oxime (), and thioether () linkers.

Thermal Stability :

- BT4’s high melting point (375–380°C) suggests strong intermolecular forces, possibly due to halogenated substituents (bromo, chloro) and rigid benzothiazole core .

Biological Activity

N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides an in-depth review of its biological activity, synthesis, and implications for therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C15H13F2N3O2S

- Molecular Weight : 339.35 g/mol

- CAS Number : [Not specified in sources]

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with benzothiazole derivatives under specific conditions to yield the target compound. The process often utilizes solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |

| A549 (Lung Cancer) | 12.34 | Disrupts cell cycle progression |

| HeLa (Cervical Cancer) | 10.50 | Promotes caspase activation |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest through pathways that activate tumor suppressor proteins like p53 and caspases .

Inhibition Studies

In vitro studies have shown that this compound inhibits key signaling pathways involved in cancer proliferation:

- IL-6 and TNF-alpha Inhibition : The compound significantly reduces the levels of these pro-inflammatory cytokines in treated cancer cells.

- Cell Migration Inhibition : It also impedes the migratory capabilities of cancer cells, which is crucial for metastasis prevention .

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. The treatment led to a substantial reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis within tumor tissues .

Future Directions

The promising biological activity of this compound suggests further exploration into its structure–activity relationship (SAR). Modifications to its chemical structure may enhance potency and selectivity against specific cancer types. Future studies should focus on:

- In vivo efficacy : Evaluating its effectiveness in clinical settings.

- Mechanistic studies : Understanding the detailed molecular pathways involved in its action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.